3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one
Overview
Description
Quinazolinones are a class of organic compounds with a quinazoline core structure. They have a wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinones often involves the condensation of anthranilic acid derivatives with isocyanates, carbamates, or carbon disulfide . The specific synthesis process for “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The specific structure of “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” would include an ethylphenyl group at the 3-position and a mercapto group at the 2-position.
Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The specific reactions that “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” can undergo would depend on its structure and the reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Quinazolinones are generally solid at room temperature and have moderate to high melting points . They are typically soluble in organic solvents and have varying degrees of solubility in water.
Scientific Research Applications
Green Chemistry in Synthesis
- 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one has been synthesized using deep eutectic solvents (DESs), a green and eco-friendly media. DESs act both as solvents and catalysts, offering a more sustainable approach for the synthesis of such compounds (Komar, Gazivoda Kraljević, Jerković, & Molnar, 2022).
Antitumor Potential
- Novel derivatives of this compound have been designed and evaluated for their antitumor activity. Certain derivatives showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, suggesting their potential as templates for developing more potent antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).
Catalysis and Synthesis
- The compound has been used in phase-transfer catalyzed alkylation and cycloalkylation reactions. These reactions are highly dependent on the nature of the alkylating agents (Khalil, 2005).
Structural Characterization
- Detailed structural characterization of derivatives, including the study of crystal structures and hydrogen bonding interactions, has been conducted. This information is crucial for understanding the properties and potential applications of these compounds (Tien, Tan, Duc, Hoang, Dang, Minh, & Meervelt, 2020).
Antibacterial Properties
- Derivatives of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight their potential use as antimicrobial agents (Nanda, Ganguli, & Chakraborty, 2007).
Inhibition of Human Carbonic Anhydrase
- Synthesized derivatives have shown significant inhibitory action against human carbonic anhydrase isoforms, which are relevant in the treatment of diseases like glaucoma, epilepsy, arthritis, and cancer (El-Azab, Abdel-Aziz, Ahmed, Bua, Nocentini, Alsaif, Obaidullah, Hefnawy, & Supuran, 2020).
Anti-inflammatory and Analgesic Activity
- Research has been conducted on the anti-inflammatory and analgesic activities of derivatives, revealing their potential in medicinal applications (Hunoor, Patil, Badiger, Vadavi, Gudasi, Magannavar, & Muchandi, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-11-7-3-6-10-14(11)18-15(19)12-8-4-5-9-13(12)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYKMHALLRULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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